4-methoxy-N-{[5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
4-methoxy-N-{[5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an allyl group, an anilino group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-{[5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Attachment of the Anilino Group: The anilino group is attached through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.
Final Coupling: The final coupling step involves the reaction of the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and methoxybenzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives may serve as active pharmaceutical ingredients in drug formulations.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
- N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
- N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide
- N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-nitrobenzamide
Uniqueness: The uniqueness of 4-methoxy-N-{[5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[[5-(3-anilino-3-oxopropyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-3-14-28-20(16-24-22(30)17-9-11-19(31-2)12-10-17)26-27-23(28)32-15-13-21(29)25-18-7-5-4-6-8-18/h3-12H,1,13-16H2,2H3,(H,24,30)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPENSOSCBRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC=C)SCCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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